molecular formula C10H9ClN2O2S B2806100 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 886963-45-7

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2806100
CAS No.: 886963-45-7
M. Wt: 256.7
InChI Key: YKURVFKAMSOIGC-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities.

Preparation Methods

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 7-chloro-4-methoxy-1,3-benzothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated purification systems .

Comparison with Similar Compounds

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-5(14)12-10-13-8-7(15-2)4-3-6(11)9(8)16-10/h3-4H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKURVFKAMSOIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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